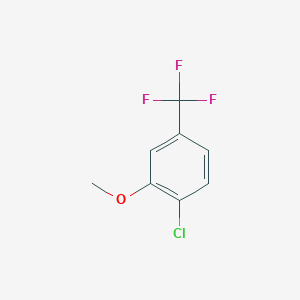

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBKVVYUOVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378751 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-08-4 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Radical Chlorination and Fluorination

A key precursor is 4-chlorobenzotrifluoride, which can be prepared by radical chlorination of anisole derivatives under UV light with chlorine gas at 90–100°C, using radical initiators. This step involves:

- Mixing anisole (150 g) with 4-chlorobenzotrifluoride (750 g) and a radical initiator (7.5 g).

- Maintaining chlorine gas flow (15–20 LPH) at 90–100°C under polychromatic UV illumination for 4–5 hours.

- Post-reaction purging with nitrogen to remove dissolved chlorine and HCl.

- Solvent removal yields a crude chlorinated intermediate for further use.

Following chlorination, fluorination is performed by reacting trichloromethoxybenzene with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours in an autoclave under 30–35 kg/cm² pressure. This step substitutes chlorine atoms with fluorine, producing trifluoromethoxybenzene and releasing hydrochloric acid as a by-product. The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Nitration and Isomer Separation

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–35°C to yield a mixture of ortho and para nitro isomers. The para isomer predominates (~90%). The reaction produces sulfuric acid and water as by-products. The crude product is isolated by dichloromethane (DCM) extraction and solvent evaporation.

Diazotization and Substitution

The nitro derivative undergoes reduction (e.g., with iron powder) to form the corresponding aniline. This aniline is then diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C. The diazonium salt is decomposed by heating to 110°C for 2 hours, leading to substitution reactions that yield the chloro and methoxy substituted trifluoromethylbenzene derivative. Organic layers are separated, dried, and evaporated to isolate the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time | Yield/Notes |

|---|---|---|---|---|---|

| Radical chlorination | Anisole, 4-chlorobenzotrifluoride, Cl2, UV light | 90–100 | Atmospheric | 4–5 hours | Crude product used directly in next step |

| Fluorination | Trichloromethoxybenzene, anhydrous HF | 80 | 30–35 | 4–6 hours | Hydrochloric acid by-product, distilled product |

| Nitration | Trifluoromethoxybenzene, H2SO4 + HNO3 | 0–35 | Atmospheric | 1–2 hours | Para isomer ~90% yield |

| Diazotization & substitution | 9N H2SO4, NaNO2, heating to 110°C | <5 (diazotization), 110 (decomposition) | Atmospheric | 2 hours | Target compound isolated after extraction |

Alternative Methods and Catalytic Improvements

- Continuous fluorination in nickel flow tubes at 90–130°C and 3–5 MPa can enhance yields above 90% for benzotrifluoride derivatives.

- Catalysts such as hexamethylenetetramine or transition metal-aluminum oxide improve chlorine-fluorine exchange efficiency.

- Lowering reaction temperature (<60°C) and adding iron compounds reduce corrosion during fluorination.

- Copper-mediated trifluoromethylation of benzyl bromides in DMF at low temperatures (-78°C to 60°C) has been reported for related trifluoromethylated aromatics, offering alternative routes to trifluoromethyl derivatives.

Summary Table of Key Preparation Steps for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

| Stage | Reaction Type | Key Reagents | Conditions | Main Product/Intermediate |

|---|---|---|---|---|

| 1. Radical Chlorination | Radical substitution | Anisole, Cl2, radical initiator | 90–100°C, UV, 4–5 h | Chlorinated anisole intermediate |

| 2. Fluorination | Halogen exchange | Trichloromethoxybenzene, anhydrous HF | 80°C, 4–6 h, high pressure | Trifluoromethoxybenzene |

| 3. Nitration | Electrophilic aromatic substitution | HNO3, H2SO4 | 0–35°C, 1–2 h | Nitro-trifluoromethoxybenzene isomers |

| 4. Reduction & Diazotization | Reduction, diazotization, substitution | Fe powder, NaNO2, H2SO4 | <5°C (diazotization), 110°C (decomposition) | This compound |

Research Findings and Industrial Relevance

- The described multi-step process is scalable and has been patented, demonstrating industrial applicability.

- Reaction yields for key intermediates range from 65% to over 90%, depending on conditions and purification methods.

- The use of anhydrous hydrogen fluoride and controlled radical chlorination are critical for high selectivity and yield.

- Environmental and safety considerations include handling corrosive HF and chlorine gas, requiring specialized equipment such as SS 316 autoclaves and nitrogen purging systems.

- Alternative catalytic and continuous flow methods are under development to improve efficiency and reduce hazardous waste.

化学反应分析

Types of Reactions: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include benzene derivatives with reduced functional groups.

科学研究应用

Medicinal Chemistry

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is being investigated for its potential pharmacological properties. Studies have highlighted several key areas of interest:

-

Anticancer Activity : Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines. For example, modifications to the structure have led to derivatives with IC50 values indicating significant efficacy against human myeloid leukemia cells.

Case Study 1: Anticancer Activity

- A study evaluated the anticancer properties of derivatives related to this compound. One derivative exhibited an IC50 value of 0.56 µM, demonstrating superior efficacy compared to standard treatments.

- Research indicated that structural variations affect bioavailability and toxicity. A derivative with a methoxy group showed improved stability in human liver microsomes, marking it as a candidate for further therapeutic development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions:

- Electrophilic Aromatic Substitution : The electron-withdrawing groups decrease the reactivity of the benzene ring toward electrophiles.

- Nucleophilic Aromatic Substitution : The chloro group can be replaced by nucleophiles under suitable conditions, leading to diverse derivatives .

Environmental Impact and Toxicology

The environmental impact of this compound has been a subject of investigation due to its potential toxicity. Studies indicate moderate toxicity levels, with specific attention to its metabolic stability and environmental persistence.

Toxicological Profile

作用机制

The mechanism of action of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing drugs that target intracellular pathways .

相似化合物的比较

Table 1: Key Structural Analogs and Their Properties

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in the parent compound activates the ring for electrophilic substitution at the para position relative to -OCH₃. In contrast, analogs with nitro groups (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene) exhibit reduced reactivity due to stronger electron withdrawal .

- Trifluoromethoxy (-OCF₃) in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene enhances lipophilicity and metabolic stability compared to methoxy, making it preferred in agrochemicals .

Coupling Reactions :

- The parent compound’s methoxy group facilitates regioselective coupling, as seen in its use with indolylzinc reagents to form indole derivatives . Nitro-substituted analogs require harsher conditions due to reduced electron density.

生物活性

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, known for its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group is particularly noted for enhancing lipophilicity and altering electronic properties, which may affect how the compound interacts with biological targets.

Mechanisms of Biological Activity

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, suggesting that this compound might interact with key metabolic pathways.

- Receptor Interaction : The presence of the trifluoromethyl group could enhance binding affinity to certain receptors, potentially influencing signaling pathways in cells.

Toxicological Studies

Toxicological assessments have revealed important insights into the safety profile of this compound:

- Acute Toxicity : In studies involving oral administration in rats, doses as high as 1000 mg/kg body weight resulted in significant adverse effects including increased liver and kidney weights, indicating potential hepatotoxicity and nephrotoxicity .

- Chronic Exposure : Long-term exposure studies have shown dose-dependent nephropathy and hepatocellular hypertrophy at elevated doses, with a no-observed-adverse-effect level (NOAEL) established at 10 mg/kg .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies and Applications

Case Study 1: Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. For example, certain benzenesulfonate derivatives showed MIC values ranging from 0.39 to 3.12 µg/mL against resistant strains . This suggests that modifications to the structure could enhance antibacterial efficacy.

Case Study 2: Anticancer Potential

Compounds with trifluoromethyl substitutions have been studied for their anticancer activity. A recent study identified several pyrimidinedione-based compounds that demonstrated potent inhibition of cancer cell proliferation with IC50 values below 20 µM . This highlights the potential for developing new anticancer agents based on the structural framework of this compound.

常见问题

Q. What are the common synthetic routes for preparing 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. Key steps include:

- Chlorination: Introducing the chlorine substituent using Cl₂/FeCl₃ under controlled temperature (40–60°C) to avoid over-chlorination.

- Methoxy Group Installation: Methoxy groups are added via O-methylation of phenolic intermediates using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Trifluoromethylation: Direct trifluoromethylation via Ullmann coupling or copper-mediated reactions with CF₃ sources (e.g., CF₃I) at elevated temperatures (100–120°C) .

Critical Factors:

- Solvent choice (e.g., dichloromethane vs. DMF) affects reaction kinetics.

- Excess reagents may lead to byproducts (e.g., di-substituted derivatives).

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

Methodological Answer:

- ¹H NMR: The methoxy group (δ 3.8–4.0 ppm) and trifluoromethyl (CF₃) group (no protons) help confirm substitution patterns. Adjacent substituents split aromatic protons into distinct doublets (e.g., J = 8–10 Hz for para-substituted Cl and CF₃) .

- ¹³C NMR: CF₃ appears as a quartet (δ ~120–125 ppm, J = 35–40 Hz due to C-F coupling). Methoxy carbons resonate at δ 55–60 ppm .

- IR: C-F stretches (1000–1300 cm⁻¹) and C-O-C stretches (1200–1250 cm⁻¹) confirm functional groups.

Data Contradiction Note:

Discrepancies in reported chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Always cross-reference with high-purity standards .

Advanced Research Questions

Q. What computational methods are effective in modeling the electronic effects of substituents (Cl, OCH₃, CF₃) on aromatic reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack. The electron-withdrawing CF₃ group lowers HOMO energy, reducing reactivity at the 4-position .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., toluene vs. DMSO) to assess solvation effects on reaction pathways.

Case Study:

DFT studies show that Cl and CF₃ groups create a meta-directing effect, while OCH₃ is ortho/para-directing. Conflicting experimental results (e.g., unexpected para-substitution) may arise from steric hindrance overriding electronic effects .

Q. How can conflicting data in thermal stability studies be resolved?

Methodological Answer: Reported decomposition temperatures vary due to:

- Purity: Impurities (e.g., residual solvents) lower observed melting points. Use HPLC (>99% purity) for accurate measurements .

- Methodology: TGA (thermogravimetric analysis) under N₂ vs. air alters oxidative stability.

Example Data:

| Method | Decomposition Temp (°C) | Conditions | Reference |

|---|---|---|---|

| TGA (N₂) | 220–230 | 10°C/min heating | |

| DSC | 210–215 | Sealed pan |

Resolution: Standardize protocols (e.g., heating rate, atmosphere) and validate with multiple techniques.

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing nitro groups)?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., -OCH₃) to steer nitration to the 5-position.

- Protecting Groups: Temporarily block reactive sites (e.g., silyl protection of -OCH₃) to favor desired substitution .

Experimental Design:

| Strategy | Reagents | Regioselectivity Outcome |

|---|---|---|

| Directed Metalation | HNO₃, H₂SO₄, 0°C | 5-nitro derivative |

| Protecting Groups | TMSCl, then nitration | 3-nitro derivative |

Q. How does the compound interact with biological targets (e.g., enzymes) in medicinal chemistry studies?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The CF₃ group’s hydrophobicity enhances binding to hydrophobic pockets .

- In Vitro Assays: Test inhibitory activity against kinases or proteases. IC₅₀ values correlate with substituent electronegativity (Cl > CF₃ > OCH₃) .

Contradiction Alert:

Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Use buffer controls and replicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。